Cas no 101770-14-3 ([3β-(β-D-Xylopyranosyloxy)-7β-hydroxycucurbita-5,24-dien-16β-yl]4-O,6-O-diacetyl-β-D-glucopyranoside)

[3β-(β-D-Xylopyranosyloxy)-7β-hydroxycucurbita-5,24-dien-16β-yl]4-O,6-O-diacetyl-β-D-glucopyranoside structure
101770-14-3 structure
Productnaam:[3β-(β-D-Xylopyranosyloxy)-7β-hydroxycucurbita-5,24-dien-16β-yl]4-O,6-O-diacetyl-β-D-glucopyranoside
CAS-nummer:101770-14-3
MF:C45H72O14
MW:837.057g/mol
CID:168036
PubChem ID:73818330

[3β-(β-D-Xylopyranosyloxy)-7β-hydroxycucurbita-5,24-dien-16β-yl]4-O,6-O-diacetyl-β-D-glucopyranoside Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranoside, (3b,7b,9b,10a,16b)-7-hydroxy-9-methyl-3-(b-D-xylopyranosyloxy)-19-norlanosta-5,24-dien-16-yl,4,6-diacetate (9CI)
    • [(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10
    • [3β-(β-D-Xylopyranosyloxy)-7β-hydroxycucurbita-5,24-dien-16β-yl]4-O,6-O-diacetyl-β-D-glucopyranoside
    • Hebevinoside VII
    • CID 101608646
    • β-D-Glucopyranoside, (3β,7β,9β,10α,16β)-7-hydroxy-9-methyl-3-(β-D-xylopyranosyloxy)-19-norlanosta-5,24-dien-16-yl, 4,6-diacetate (9CI)
    • DTXSID401103152
    • beta-D-Glucopyranoside, (3beta,7beta,9beta,10alpha,16beta)-7-hydroxy-9-methyl-3-(beta-D-xylopyranosyloxy)-19-norlanosta-5,24-dien-16-yl, 4,6-diacetate
    • 6-3-O-beta-D-Xylopyranoside-16-O-(4,6-di-O-acetyl)-beta-D-glucopyranoside
    • Inchi: 1S/C45H72O14/c1-22(2)12-11-13-23(3)33-30(57-41-37(53)35(51)38(56-25(5)47)31(58-41)21-54-24(4)46)19-45(10)39-28(48)18-27-26(43(39,8)16-17-44(33,45)9)14-15-32(42(27,6)7)59-40-36(52)34(50)29(49)20-55-40/h12,18,23,26,28-41,48-53H,11,13-17,19-21H2,1-10H3/t23?,26-,28-,29+,30+,31-,32+,33+,34-,35+,36?,37-,38+,39-,40-,41+,43+,44-,45+/m0/s1
    • InChI-sleutel: HXQKCVLHJXCOGN-YWSDULGMSA-N
    • LACHT: O([C@H]1[C@H]([C@H]([C@@H]([C@H](COC(C)=O)O1)OC(C)=O)O)O)[C@@H]1C[C@]2(C)[C@H]3[C@H](C=C4C(C)(C)[C@@H](CC[C@@H]4[C@@]3(C)CC[C@@]2(C)[C@@H]1C(C)CC/C=C(\C)/C)O[C@H]1C([C@H]([C@@H](CO1)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 836.492
  • Monoisotopische massa: 836.492
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 59
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1590
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 17
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 211
  • XLogP3: 4.2

Experimentele eigenschappen

  • Dichtheid: 1.27
  • Kookpunt: 856°Cat760mmHg
  • Vlampunt: 242.5°C
  • Brekindex: 1.574
  • PSA: 210.90000
  • LogboekP: 3.70570
  • pka: 12.70±0.70(Predicted)
Aanbevolen leveranciers
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd